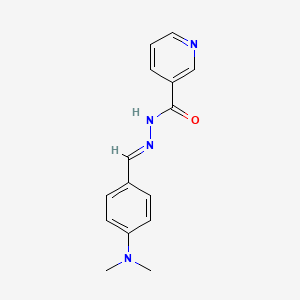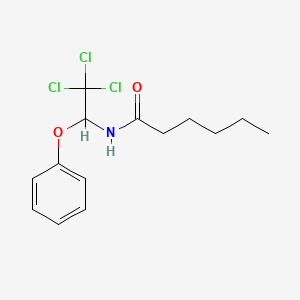
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide is an organic compound with the molecular formula C14H18Cl3NO2 It is characterized by the presence of a trichloroethyl group attached to a phenoxyethyl moiety, which is further connected to a hexanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide typically involves the reaction of 2,2,2-trichloroethanol with phenol to form 2,2,2-trichloro-1-phenoxyethanol. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids and phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl)hexanamide
- N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide
- N-(2,2,2-trichloro-1-(3-toluidino)ethyl)hexanamide
Uniqueness
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide is unique due to its specific combination of a trichloroethyl group with a phenoxyethyl moiety and a hexanamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized uses.
Properties
Molecular Formula |
C14H18Cl3NO2 |
|---|---|
Molecular Weight |
338.7 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-phenoxyethyl)hexanamide |
InChI |
InChI=1S/C14H18Cl3NO2/c1-2-3-5-10-12(19)18-13(14(15,16)17)20-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,18,19) |
InChI Key |
XWCFDPIVYVFZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


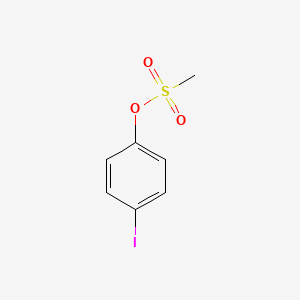
![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)
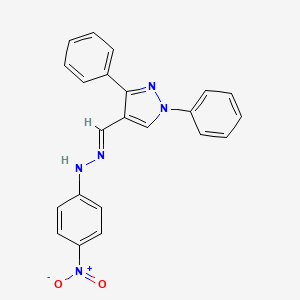


![5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B11709859.png)
![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11709867.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)
![3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11709894.png)
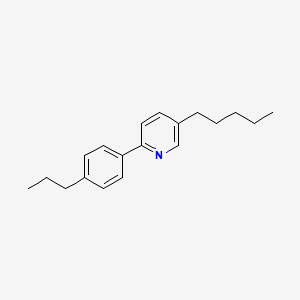
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)
